3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile
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Overview
Description
3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is an organic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol . It is a derivative of isobenzofuran and contains a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile can be achieved through various synthetic routes. One common method involves the oxidative contraction ring rearrangement of a 3,4-diaminoisocoumarin derivative . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: This compound has a similar structure but differs in the position of the nitrile group.
4,4′-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid: Another related compound with a different functional group arrangement.
Uniqueness
3-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile is unique due to its specific nitrile group position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H5NO2 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-oxo-1H-2-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3H,5H2 |
InChI Key |
HSZBOIFNVBXQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C(=O)O1 |
Origin of Product |
United States |
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